(2,5-Dimethylphenyl)urea

Description

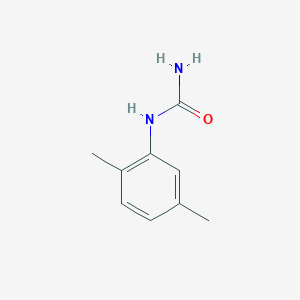

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRWINLCMAOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of N 2,5 Dimethylphenyl Urea

Diverse Synthetic Routes to N-(2,5-Dimethylphenyl)urea and Analogues

The construction of the N-(2,5-Dimethylphenyl)urea scaffold can be achieved through several distinct synthetic strategies, ranging from classical methods to modern catalytic approaches. These methodologies offer chemists a variety of options depending on the desired scale, substrate scope, and reaction conditions.

Phosgene-Based and Phosgene-Free Synthesis Strategies

Historically, the synthesis of ureas has heavily relied on the use of phosgene (B1210022) and its derivatives. researchgate.netnih.gov The traditional phosgene-based approach involves the reaction of an amine with phosgene to generate an isocyanate intermediate, which is then reacted with a second amine to form the urea (B33335). For the synthesis of N-(2,5-Dimethylphenyl)urea, this would involve the reaction of 2,5-dimethylaniline (B45416) with phosgene to produce 2,5-dimethylphenyl isocyanate. This isocyanate can then be reacted with ammonia (B1221849) or another amine to yield the target urea. A safer alternative to gaseous phosgene is the solid reagent triphosgene (B27547) [bis(trichloromethyl)carbonate], which generates phosgene in situ. mdpi.comauburn.edunih.gov This method allows for a one-pot synthesis of unsymmetrical ureas by the sequential addition of two different amines. mdpi.com

Given the high toxicity of phosgene, significant efforts have been directed towards developing phosgene-free synthetic routes. mdpi.comresearchgate.net These methods often utilize alternative carbonyl sources. One such strategy involves the reaction of amines with organic carbonates, such as dimethyl carbonate (DMC), which is considered a greener reagent. researchgate.net For instance, a two-step synthesis for a related N-arylurea, N-methyl-N′,N′-diphenylurea, involves the initial reaction of diphenylamine (B1679370) with an organic carbonate to form a carbamate (B1207046), followed by treatment with methylamine (B109427) to yield the final urea product. mdpi.com Another phosgene-free approach is the reductive carbonylation of nitroaromatics in the presence of an amine. researchgate.net

| Reagent 1 | Reagent 2 | Carbonyl Source | Conditions | Product | Ref |

| 2,5-Dimethylaniline | Ammonia | Triphosgene | Sequential addition in an organic solvent | N-(2,5-Dimethylphenyl)urea | nih.gov |

| Diphenylamine | Methylamine | Dimethyl Carbonate | 1. [BMIM]Cl catalyst; 2. Reaction with amine | N-methyl-N′,N′-diphenylurea | mdpi.com |

| Nitrobenzene | Aniline (B41778) | Carbon Monoxide (CO) | Pd(II)-diphosphine catalyst | N,N'-Diphenylurea | researchgate.net |

Multicomponent Reaction Approaches, e.g., Biginelli Reaction Principles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Biginelli reaction, a classic MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.govrsc.orgnih.gov While this reaction does not directly yield simple N-arylureas like N-(2,5-Dimethylphenyl)urea, it demonstrates the utility of ureas as key building blocks in MCRs.

The scope of the Biginelli reaction has been extended to include N-substituted ureas. nih.gov This allows for the incorporation of aryl groups, such as the 2,5-dimethylphenyl moiety, at the N1 position of the resulting dihydropyrimidine (B8664642) ring. The reaction is typically acid-catalyzed and can be promoted by various reagents, including chlorotrimethylsilane. nih.gov Although this approach leads to a more complex heterocyclic structure rather than the target compound of this article, it highlights a significant application of N-arylureas in the diversity-oriented synthesis of pharmacologically relevant scaffolds.

| Urea Component | Aldehyde | β-Dicarbonyl | Catalyst/Promoter | Product Type | Ref |

| Urea | Aryl aldehyde | Ethyl acetoacetate | Brønsted or Lewis Acid | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one | nih.gov |

| N-Arylurea | Aryl aldehyde | Ethyl acetoacetate | TMSCl in DMF | N1-Aryl-3,4-dihydropyrimidin-2(1H)-one | nih.gov |

| Mono-substituted urea | Aryl aldehyde | Alkylaldehyde | Iodine | Dihydropyrimidinone | rsc.org |

Nucleophilic Addition of Amines to Isocyanates and Related Species

A cornerstone of urea synthesis is the nucleophilic addition of an amine to an isocyanate. acs.org This reaction is generally high-yielding and proceeds under mild conditions. The synthesis of N-(2,5-Dimethylphenyl)urea via this route would involve the reaction of 2,5-dimethylaniline with isocyanic acid or an isocyanate salt, or alternatively, the reaction of ammonia with 2,5-dimethylphenyl isocyanate.

The key intermediate, 2,5-dimethylphenyl isocyanate, can be prepared from 2,5-dimethylaniline and a phosgene equivalent like triphosgene. nih.gov Spectroscopic data for 2,5-dimethylphenyl isocyanate confirms its structure, with a characteristic IR absorption for the isocyanate group around 2273 cm⁻¹ and specific signals in ¹H and ¹³C NMR spectra. nih.gov The subsequent reaction with an amine is typically rapid. Kinetic studies of reactions between aromatic amines and isocyanates show that they are generally fast, often requiring specialized techniques for measurement. acs.org

| Amine | Isocyanate | Solvent | Conditions | Product | Ref |

| 2,5-Dimethylaniline | Isocyanic Acid | - | - | N-(2,5-Dimethylphenyl)urea | General |

| Ammonia | 2,5-Dimethylphenyl isocyanate | Organic Solvent | Room Temperature | N-(2,5-Dimethylphenyl)urea | General |

| Various Amines | Substituted Phenyl Isocyanates | Tetrahydrofuran (B95107) | Room Temperature | Unsymmetrical Phenyl Ureas | umn.edu |

Metal-Catalyzed (e.g., Copper) and Hypervalent Iodine-Mediated Coupling Methods

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions for the formation of C-N bonds. Copper-catalyzed amination and amidation reactions, in particular, have become powerful tools for the synthesis of N-aryl compounds. researchgate.netresearchgate.net These reactions can be applied to the synthesis of N-arylureas through the coupling of a urea with an aryl halide. The use of copper catalysts is advantageous due to their lower cost compared to palladium. researchgate.net Catalyst systems often employ a copper(I) source, such as CuI, in combination with a ligand, typically a diamine, and a base.

Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants and coupling reagents in organic synthesis. They can mediate a variety of transformations, including the formation of C-N bonds. One relevant application is the Hofmann-type rearrangement of primary amides to isocyanates, which can then be trapped by an amine to form a urea. For instance, PhI(OAc)₂ can be used to generate an aryl isocyanate in situ from an aryl carboxamide, which then reacts with an aminopyridine to yield an unsymmetrical urea. Additionally, hypervalent iodine(III) reagents can be used to prepare compounds with iodine-nitrogen bonds, which act as amination reagents.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagent | Conditions | Product Type | Ref |

| Aryl Halide | Urea | CuI / Diamine Ligand | Base, Heat | N-Arylurea | |

| Aryl Carboxamide | Amine | PhI(OAc)₂ | Tandem Hofmann rearrangement/trapping | Unsymmetrical N-Arylurea | |

| Aryl Isocyanide | O-Benzoyl Hydroxylamine (B1172632) | CuOAc | Base, 30 °C | Unsymmetrical Urea | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Arylureas

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net In the context of arylurea synthesis, this has led to a shift away from toxic reagents like phosgene towards safer alternatives such as dimethyl carbonate and carbon dioxide. researchgate.netnih.gov

The choice of solvent is another critical aspect of green synthesis. Many traditional syntheses of ureas are performed in polar aprotic solvents like DMF. Recent research has focused on identifying and utilizing greener, bio-based solvents. Furthermore, solvent-free reaction conditions are being developed, which not only reduce environmental impact but can also simplify product isolation. For example, the alkylation of urea with benzhydrols has been successfully carried out without a solvent in the presence of sulfuric acid. The synthesis of N,N'-diphenylurea from aniline and urea has also been achieved under atmospheric pressure without any catalyst or additional solvent.

Another green approach involves the use of catalysis to enable more efficient and selective reactions under milder conditions. As discussed previously, both metal catalysts and organocatalysts are employed in modern urea synthesis, often allowing for lower reaction temperatures and reduced byproduct formation. researchgate.netresearchgate.net

Reaction Mechanism Investigations for N-(2,5-Dimethylphenyl)urea Formation

Understanding the reaction mechanisms underlying the formation of N-(2,5-Dimethylphenyl)urea is crucial for optimizing existing synthetic methods and developing new ones. While specific mechanistic studies on this particular compound are scarce, the general mechanisms for the key reactions involved in arylurea synthesis are well-established and have been investigated through experimental and computational methods.

The formation of a urea from an amine and an isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage. Kinetic studies have shown this reaction to be very rapid, particularly with aliphatic amines.

In phosgene-free syntheses that utilize urea as a starting material, the mechanism can be more complex. For instance, the reaction of urea with an amine, like aniline, to form N,N'-diphenylurea is thought to proceed via the thermal decomposition of urea to isocyanic acid (HNCO) and ammonia. The aniline then adds to the in situ generated isocyanic acid. Phenylurea is a major intermediate in this process.

For metal-catalyzed reactions, mechanistic understanding is key to catalyst design. In copper-catalyzed urea synthesis, proposed mechanisms often involve the coordination of the reactants to the copper center. For example, a computational study on the copper(II)-catalyzed synthesis of urea from ammonium (B1175870) carbamate suggests that the coordination of carbamate to the [Cu(NH₃)₄]²⁺ complex is the likely starting point, with carbamic acid as a transient intermediate facilitating the dehydration step. nih.govnih.gov In other copper-catalyzed systems, such as the reaction of isocyanides with O-benzoyl hydroxylamines, the mechanism is thought to involve the oxidative addition of the hydroxylamine to a Cu(I) salt, followed by isocyanide insertion into the newly formed Cu-N or Cu-O bond. mdpi.comnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have also provided insights into the mechanisms of related reactions. For example, DFT has been used to rationalize the outcomes of hypervalent iodine(III)-mediated amination of alkenes, showing that the reaction initiates with an electrophilic attack of a cationic iodine species on the double bond. rsc.org Similar computational approaches have been applied to understand the conformational preferences of N,N'-diaryl ureas, which are relevant to their biological activity and reactivity.

Condensation Pathways and Intermediate Characterization

The formation of N-(2,5-Dimethylphenyl)urea is primarily achieved through condensation reactions that unite a 2,5-dimethylphenylamino moiety with a carbonyl group source. Several sophisticated pathways have been developed, each characterized by specific reactive intermediates.

Isocyanate-Based Pathways The most direct and common route involves the reaction of an amine with an isocyanate. commonorganicchemistry.com For the target compound, this can proceed in two ways:

2,5-Dimethylaniline reacting with an isocyanate source: This involves the nucleophilic addition of the amino group of 2,5-dimethylaniline to an isocyanate.

2,5-Dimethylphenyl isocyanate reacting with an amine: This pathway utilizes the highly electrophilic carbon of the isocyanate group, which reacts readily with ammonia or other primary amines. nih.gov

A key intermediate in many of these syntheses is the isocyanate itself (e.g., 2,5-dimethylphenyl isocyanate). Isocyanates can be generated in situ to avoid handling these often toxic reagents. nih.gov Rearrangement reactions, such as the Curtius or Hofmann rearrangement, provide effective means to produce the isocyanate intermediate from carboxylic acid or primary amide precursors, respectively. organic-chemistry.org For instance, a carboxylic acid can be converted to an acyl azide, which then rearranges upon heating to form the isocyanate, immediately trapped by an amine to yield the final urea product. organic-chemistry.org

Phosgene-Free Pathways using Carbonyl Surrogates To circumvent the high toxicity of phosgene, safer carbonyl surrogates like 1,1'-carbonyldiimidazole (CDI) are widely used. commonorganicchemistry.comcommonorganicchemistry.com The reaction mechanism proceeds through a highly reactive acylimidazole intermediate. First, an amine (e.g., 2,5-dimethylaniline) reacts with CDI to form a carbamoyl-imidazolium salt. This intermediate is a potent carbamoylating agent and readily reacts with a second amine nucleophile. organic-chemistry.orgyoutube.com The imidazole (B134444) byproduct is easily removed, simplifying purification. youtube.com The order of addition is crucial to prevent the formation of symmetrical ureas. commonorganicchemistry.com

Intermediate Characterization The identification of transient species is vital for mechanistic understanding and reaction optimization. Key techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: This is particularly useful for detecting the formation of isocyanate intermediates, which exhibit a strong, characteristic absorption band around 2270 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize both stable intermediates and final products. For example, in syntheses involving CDI, the formation of the acylimidazole intermediate can be monitored by observing the characteristic shifts of the imidazole protons. nih.govasianpubs.org

Mass Spectrometry (MS): Provides molecular weight information for intermediates and final products, confirming their identity. asianpubs.org

| Pathway | Key Reactants | Key Intermediate | Characterization Methods |

| Direct Isocyanate Addition | 2,5-Dimethylaniline + Isocyanate | - | NMR, MS, IR |

| In-situ Isocyanate Generation | Carboxylic Acid/Amide + Azide Source | Acyl azide, Isocyanate | IR (for NCO peak), NMR |

| CDI-Mediated Coupling | 2,5-Dimethylaniline + CDI + Amine | Carbamoyl-imidazolium salt | NMR (monitoring imidazole signals) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanisms of urea synthesis that are often inaccessible through experimental means alone. nih.gov These studies model the potential energy surface of the reaction, elucidating the structures of reactants, intermediates, transition states, and products.

For the archetypal reaction between an amine and an isocyanate, the mechanism is a nucleophilic addition. nih.gov Computational models have shown that this reaction can proceed through different pathways:

Concerted Mechanism: In this pathway, the amine's nucleophilic attack on the isocyanate's carbonyl carbon occurs simultaneously with the transfer of a proton from the amine's nitrogen to the isocyanate's nitrogen. This proceeds through a four-membered cyclic transition state. researchgate.net

Stepwise Mechanism: This involves the initial formation of a zwitterionic tetrahedral intermediate, followed by an intramolecular proton transfer to yield the final urea product. The feasibility of a stepwise versus concerted mechanism often depends on the solvent and the electronic properties of the substituents.

DFT calculations are employed to determine the activation energies associated with these transition states. nih.govresearchgate.net For the reaction of phenyl isocyanate with methanol (B129727) (a model for urethane (B1682113) formation, which is mechanistically similar to urea formation), the catalyst-free reaction has a calculated activation barrier of approximately 120 kJ/mol. nih.gov Catalysts significantly lower this barrier. The calculations reveal how the catalyst interacts with the reactants, for example, by forming a hydrogen-bonded complex that activates the alcohol or amine, or by stabilizing the developing charges in the transition state. nih.gov

Studies on related systems, such as the SO₂-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate, demonstrate the power of computational methods to map complex reaction pathways involving cycloaddition intermediates and multiple transition states. chemrxiv.org Such detailed mechanistic pictures are crucial for designing more efficient catalysts and optimizing reaction conditions for the synthesis of substituted ureas like (2,5-Dimethylphenyl)urea.

| Mechanistic Aspect | Computational Finding | Significance |

| Reaction Pathway | Can be concerted (via a four-membered ring transition state) or stepwise (via a zwitterionic intermediate). | Helps predict reaction kinetics and the influence of solvents. |

| Transition State (TS) | Characterized by the simultaneous breaking of the N-H bond and formation of N-C and N-H bonds. | The energy of the TS determines the reaction rate. |

| Activation Energy | High for uncatalyzed reactions, significantly lowered by catalysts. | Explains the efficacy of catalysts and allows for rational catalyst design. |

| Catalyst-Substrate Interaction | Catalysts form complexes with reactants (e.g., amines), increasing their nucleophilicity or activating the isocyanate. | Provides a molecular-level understanding of catalysis. |

Role of Catalysts and Reaction Conditions in Mechanism Progression

While the reaction of highly reactive amines and isocyanates can proceed without a catalyst, the progression, rate, and selectivity of the synthesis of this compound are profoundly influenced by catalysts and reaction conditions. commonorganicchemistry.comacs.org

Role of Catalysts A wide array of catalysts can be employed to facilitate urea formation.

Base Catalysts: Tertiary amines, such as triethylamine (B128534) (TEA), are common catalysts. google.com Their role is multifaceted; they can function as a general base, deprotonating the attacking amine to increase its nucleophilicity. Alternatively, they can form a complex with the isocyanate, making its carbonyl carbon more electrophilic and susceptible to attack. acs.org

Metal-Based Catalysts: Transition metal complexes, including those of iron, copper, and palladium, have been developed for urea synthesis. mdpi.comorganic-chemistry.orgacs.org For example, a two-coordinate Fe(II) complex has been shown to be an effective precatalyst for the hydroamination of isocyanates, allowing for the selective formation of ureas. acs.org Copper salts can catalyze the formation of ureas from isocyanides under mild conditions. mdpi.com These catalysts often operate via mechanisms involving insertion of the isocyanate into a metal-amide or metal-amine bond.

Urea as an Autocatalyst: In some systems, the urea product itself can act as a catalyst. tue.nl Through hydrogen bonding, the urea product can activate the reactants, creating a catalytic cycle that accelerates the reaction as it progresses.

Influence of Reaction Conditions The choice of solvent and temperature plays a critical role in controlling the reaction outcome.

Solvent: The reaction is typically conducted in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com The solvent choice can affect reactant solubility and the stability of intermediates and transition states. In some cases, using water as a solvent offers a sustainable and efficient alternative, simplifying product isolation through precipitation. organic-chemistry.orgrsc.org

Temperature: Most isocyanate-amine reactions are exothermic and proceed readily at room temperature. commonorganicchemistry.com However, for less reactive substrates or when using phosgene surrogates like CDI, moderate heating may be required to drive the reaction to completion. acs.org

Concentration and Stoichiometry: The relative concentrations of reactants can dictate product selectivity. When using reagents like CDI, controlling the stoichiometry is essential to prevent the formation of undesired symmetrical urea byproducts. youtube.comresearchgate.net

| Parameter | Effect on Reaction | Example |

| Catalyst | Increases reaction rate by lowering the activation energy. | Triethylamine increases the nucleophilicity of the amine; Fe(II) complexes mediate hydroamination. acs.orggoogle.com |

| Solvent | Affects solubility and stabilizes intermediates/transition states. | Aprotic solvents (THF, DMF) are common; water can be a green alternative. commonorganicchemistry.comrsc.org |

| Temperature | Controls reaction rate. | Often run at room temperature, but heating can be used for less reactive substrates. commonorganicchemistry.com |

| Stoichiometry | Influences product selectivity, preventing side reactions. | Controlled addition of amines to CDI prevents symmetrical urea formation. commonorganicchemistry.comyoutube.com |

Crystallographic and Structural Analysis of N 2,5 Dimethylphenyl Urea Architectures

Single Crystal X-ray Diffraction Studies on N-(2,5-Dimethylphenyl)urea and Derivatives

Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. unimi.it Studies on derivatives of N-(2,5-dimethylphenyl)urea, such as N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, have revealed detailed crystallographic data. For instance, one derivative, C₁₇H₂₀N₂O₄, crystallizes in the monoclinic space group with specific unit cell dimensions. nih.govnih.gov This level of detail allows for a thorough understanding of the molecular geometry and packing in the solid state.

Interactive Table: Crystallographic Data for N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea Derivatives

| Parameter | Value (Derivative 1) nih.gov | Value (Derivative 2) nih.gov |

|---|---|---|

| Formula | C₁₇H₂₀N₂O₄ | C₁₇H₂₀N₂O₄ |

| Molar Mass | 316.35 | 316.35 |

| Crystal System | Monoclinic | Monoclinic |

| a (Å) | 18.7551 (18) | 10.7275 (6) |

| b (Å) | 6.8095 (6) | 9.6016 (5) |

| c (Å) | 12.6881 (12) | 16.9388 (10) |

| β (°) | 98.930 (3) | 107.838 (2) |

| Volume (ų) | 1600.8 (3) | 1660.84 (16) |

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline Solids

The supramolecular organization of diaryl ureas in the solid state is predominantly directed by intermolecular hydrogen bonds. nih.govchinesechemsoc.org These interactions are not only crucial for the stability of the crystal lattice but also for the formation of predictable structural motifs.

N-H...O Hydrogen Bond Characterization

The N-H groups of the urea (B33335) moiety act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, leading to the formation of robust N-H...O hydrogen bonds. researchgate.net In many diaryl ureas, a common motif is the α-network, which consists of a chain of bifurcated N-H...O hydrogen bonds. acs.orgacs.org This recurring pattern, often referred to as the urea tape synthon, is a testament to the strength and directionality of these interactions. acs.orgresearchgate.net The geometry of these bonds, including bond lengths and angles, can be precisely determined from crystallographic data and provides insight into the strength of the interaction.

Formation of Supramolecular Dimers and Higher-Order Assemblies

The persistent N-H...O hydrogen bonds are instrumental in the formation of supramolecular assemblies. nih.gov The most fundamental of these is the centrosymmetric dimer, where two urea molecules are linked by a pair of N-H...O hydrogen bonds. These dimers can then further assemble into one-dimensional tapes or chains. acs.orgresearchgate.net The connectivity and dimensionality of these assemblies are highly dependent on the nature and position of substituents on the phenyl rings. In some cases, these chains can further interact to form more complex two- or three-dimensional networks. nih.govnih.gov

Influence of Substituents on Crystal Packing and Supramolecular Organization

The introduction of substituents onto the phenyl rings of diaryl ureas can have a profound impact on their crystal packing and supramolecular organization. researchgate.net The position and electronic nature of these substituents can alter the hydrogen bonding patterns and lead to different crystal structures. researchgate.netnih.gov For example, electron-withdrawing groups can weaken the carbonyl oxygen as a hydrogen bond acceptor, potentially disrupting the typical urea tape motif and favoring alternative hydrogen bonding schemes. acs.orgresearchgate.net Conversely, other functional groups on the substituents can introduce competing hydrogen bond donors or acceptors, leading to more complex and diverse supramolecular architectures. nih.gov The steric bulk of substituents also plays a crucial role, influencing the molecular conformation and the efficiency of crystal packing. mdpi.com Ultimately, the substituent effect is a key tool in crystal engineering for tuning the solid-state structures and properties of diaryl urea derivatives.

Advanced Spectroscopic Characterization Techniques for N 2,5 Dimethylphenyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of N-(2,5-Dimethylphenyl)urea by mapping the magnetic environments of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of (2,5-Dimethylphenyl)urea provides valuable information regarding the number, environment, and connectivity of protons in the molecule. The expected chemical shifts are influenced by the electronic effects of the urea (B33335) and dimethylphenyl groups.

The spectrum is predicted to exhibit distinct signals corresponding to the amine (NH and NH₂) protons, the aromatic ring protons, and the methyl group protons. The NH proton attached to the aromatic ring is expected to be the most deshielded due to the resonance and inductive effects of the phenyl ring and the adjacent carbonyl group. The terminal NH₂ protons are typically observed as a broad singlet. The aromatic protons will appear in the aromatic region of the spectrum, with their specific shifts and splitting patterns determined by their positions on the substituted ring. The two methyl groups, being in different positions (ortho and meta to the urea substituent), are chemically non-equivalent and are thus expected to show separate singlet signals.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| NH (Aryl-NH) | 8.0 - 8.5 | Singlet | 1H | Deshielded due to direct attachment to the aromatic ring and resonance with the carbonyl group. |

| NH₂ | 5.5 - 6.0 | Broad Singlet | 2H | Typically appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. The chemical shift is generally upfield compared to the aryl-NH proton. |

| Aromatic H (H6) | ~7.5 | Singlet (or narrow doublet) | 1H | Located ortho to the urea substituent and meta to a methyl group. Expected to be downfield due to the electron-withdrawing nature of the urea group. |

| Aromatic H (H3, H4) | 6.8 - 7.1 | Multiplet | 2H | Protons on the aromatic ring. Their specific shifts and splitting are influenced by the positions of the two methyl groups and the urea substituent. H3 is ortho to one methyl group and meta to the other, while H4 is between the two methyl groups. |

| Methyl H (C2-CH₃) | ~2.2 | Singlet | 3H | Protons of the methyl group at position 2 of the phenyl ring. |

| Methyl H (C5-CH₃) | ~2.1 | Singlet | 3H | Protons of the methyl group at position 5 of the phenyl ring. Slightly different chemical environment from the C2-methyl group. |

Note: Predicted values are based on typical chemical shifts for substituted phenylureas and may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each chemically distinct carbon atom gives a separate signal, allowing for confirmation of the molecular structure.

The most downfield signal is expected for the carbonyl carbon (C=O) of the urea moiety due to its direct attachment to two electronegative nitrogen atoms and the double bond to oxygen. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm), with the carbon atom directly attached to the nitrogen (C1) being significantly deshielded. The carbons bearing the methyl groups (C2 and C5) will also be deshielded compared to unsubstituted benzene (B151609), while the other aromatic carbons (C3, C4, C6) will have shifts determined by the combined electronic effects of the substituents. The two methyl carbons will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 155 - 158 | The carbonyl carbon of the urea group is highly deshielded due to bonding with two nitrogen atoms and one oxygen atom. This range is characteristic for aryl ureas. researchgate.net |

| C1 (Aromatic) | ~137 | The aromatic carbon attached to the nitrogen atom (ipso-carbon) is deshielded. |

| C2 (Aromatic) | ~136 | Aromatic carbon bearing a methyl group. |

| C5 (Aromatic) | ~130 | Aromatic carbon bearing a methyl group, in a different environment than C2. |

| C6 (Aromatic) | ~128 | Aromatic C-H carbon. |

| C4 (Aromatic) | ~124 | Aromatic C-H carbon. |

| C3 (Aromatic) | ~121 | Aromatic C-H carbon. |

| C2-CH₃ | ~21 | Methyl carbon attached to the aromatic ring at position 2. Typical range for aryl methyl carbons. |

| C5-CH₃ | ~17 | Methyl carbon attached to the aromatic ring at position 5. Slightly different electronic environment compared to the C2-methyl group. |

Note: Predicted values are based on additive models and data from similar substituted aromatic compounds. libretexts.orgoregonstate.edu Actual values can vary with experimental conditions.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct insight into the electronic environment of the nitrogen atoms. nih.gov In this compound, there are two distinct nitrogen environments: the nitrogen atom bonded to the dimethylphenyl group (N-aryl) and the terminal amino nitrogen (NH₂).

The chemical shifts in ¹⁵N NMR are sensitive to hybridization, substitution, and hydrogen bonding. acs.orgresearchgate.net The N-aryl nitrogen is expected to be more shielded (appear at a lower ppm value) compared to the terminal NH₂ nitrogen. This is because the lone pair on the N-aryl nitrogen is delocalized into the aromatic ring, increasing its electron density. In contrast, the terminal NH₂ nitrogen is primarily influenced by the adjacent electron-withdrawing carbonyl group. For substituted ureas, typical ¹⁵N chemical shifts (referenced to liquid NH₃) are in the range of 60 to 130 ppm. science-and-fun.de

Table 3: Predicted ¹⁵N NMR Chemical Shift Assignments for this compound

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, rel. to NH₃) | Justification |

| N (Aryl-NH) | 70 - 90 | The nitrogen atom attached to the aromatic ring. Its chemical shift is influenced by delocalization of its lone pair into the π-system of the ring. |

| NH₂ | 90 - 110 | The terminal amino group nitrogen. It is generally more deshielded than the aryl-substituted nitrogen in ureas due to the direct electronic effect of the carbonyl group. researchgate.net |

Note: ¹⁵N NMR chemical shifts are highly dependent on the solvent, pH, and temperature due to effects on hydrogen bonding and proton exchange.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Description |

| N-H Stretching (Amine and Amide) | 3450 - 3200 | Strong, Broad | Typically appears as two distinct bands for the asymmetric and symmetric stretching of the primary amine (NH₂), and a separate band for the secondary amide (N-H). researchgate.net |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the C-H bonds of the two methyl groups. |

| C=O Stretching (Urea, "Amide I" band) | 1680 - 1650 | Strong | A very strong and characteristic absorption for the carbonyl group in ureas. researchgate.net |

| N-H Bending ("Amide II" band) | 1640 - 1590 | Strong | Bending vibration of the N-H bonds, often coupled with C-N stretching. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Medium-Weak | Multiple bands are expected for the aromatic ring skeletal vibrations. |

| C-N Stretching | 1480 - 1440 | Medium-Strong | Stretching vibration of the carbon-nitrogen bonds within the urea moiety. |

| C-H Bending (Aromatic, out-of-plane) | 900 - 675 | Strong | The pattern of these bands can provide information about the substitution pattern on the benzene ring. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the phenylurea system, where the benzene ring is conjugated with the urea functional group. This conjugation leads to characteristic absorption bands in the ultraviolet region.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic ring. The primary absorption band (E-band) is typically observed at shorter wavelengths, while a secondary, less intense band (B-band) with vibrational fine structure may appear at longer wavelengths. For N,N'-diphenylurea, a strong absorption maximum (λmax) is observed around 260 nm. nist.gov It is anticipated that this compound will exhibit a similar λmax, possibly with a slight shift due to the electronic effects of the two methyl substituents on the phenyl ring. These alkyl groups are weak auxochromes and may cause a small bathochromic (red) shift.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* | 260 - 270 | Phenylurea (conjugated aromatic system) |

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information from its fragmentation patterns. For this compound (C₉H₁₂N₂O), the calculated molecular weight is 164.21 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 164. The fragmentation of aryl ureas is well-characterized and typically proceeds via cleavage of the C-N bonds adjacent to the carbonyl group. The primary fragmentation pathways are expected to be:

Cleavage of the Aryl-N bond: This would lead to the formation of the 2,5-dimethylaniline (B45416) radical cation (m/z 121) and a neutral isocyanic acid fragment (HNCO, 43 u).

Cleavage of the N-C(O) bond: This can lead to the formation of a 2,5-dimethylphenyl isocyanate fragment ion or related ions. A key fragment often observed is the ion corresponding to the substituted aniline (B41778) after rearrangement.

Table 6: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 164 | [C₉H₁₂N₂O]⁺ | Molecular ion (M⁺) |

| 121 | [C₈H₁₁N]⁺ | 2,5-dimethylaniline radical cation, formed by the loss of isocyanic acid (HNCO) from the molecular ion. This is often a major fragment in the mass spectra of aryl ureas. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment resulting from the rearrangement and fragmentation of the xylene-like structure of the 2,5-dimethylphenyl group, typically by loss of HCN from the aniline fragment. |

Computational Chemistry and Theoretical Investigations of N 2,5 Dimethylphenyl Urea

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's energy and electron density distribution. This information is crucial for optimizing the molecular geometry—predicting the most stable three-dimensional arrangement of its atoms.

For a molecule like (2,5-Dimethylphenyl)urea, a DFT geometry optimization would calculate key structural parameters. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation. The calculations would yield precise values for bond lengths (e.g., C=O, C-N, C-C), bond angles (e.g., N-C-N, C-N-C), and dihedral angles, which describe the rotation around bonds. These theoretically derived parameters provide a detailed picture of the molecule's shape. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used for such optimizations as they balance computational cost with accuracy.

The optimized geometry is the first step for further analysis, including the calculation of vibrational frequencies, electronic properties, and spectroscopic parameters.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring and the urea (B33335) nitrogen atoms, while the LUMO would likely be centered on the carbonyl group (C=O), which is electron-deficient. DFT calculations would provide the specific energy values for these orbitals and the resulting energy gap, offering a quantitative measure of the molecule's electronic sensitivity and its potential role in charge-transfer interactions.

Table 1: Representative Frontier Orbital Energies (Illustrative) Note: These are typical values for similar aromatic urea compounds and are for illustrative purposes only. Specific calculations for this compound are required for precise values.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.0 to -6.5 | Electron-donating ability |

| LUMO | -0.5 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, an MEP map would highlight specific regions of charge concentration.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amine (-NH) groups are expected to be the most positive regions, making them potential hydrogen bond donors.

Neutral Regions (Green): These areas, typically the aromatic ring's carbon framework and methyl groups, have an electrostatic potential close to zero.

The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical to the chemical and biological behavior of urea derivatives.

Potential Energy Surface (PES) Scanning and Conformational Stability Investigations

The flexibility of a molecule is determined by the rotation around its single bonds, and each rotational state (conformer) has a specific energy. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities and determine their relative stabilities. This is achieved by systematically changing a specific dihedral angle and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.

For N-aryl ureas, key rotations occur around the C(O)-N bond and the N-C(aryl) bond. While specific PES studies on this compound are not documented in the searched literature, extensive research on the closely related phenylurea provides valuable insights. nih.govacs.org Studies on phenylurea using DFT methods (B3LYP) and Møller–Plesset perturbation theory (MP2) have shown that rotation around the C(O)-N(phenyl) bond is significantly hindered, with energy barriers in the range of 8.6-9.4 kcal/mol. nih.gov The barrier to rotation for the phenyl group itself (around the N-C(aryl) bond) is considerably lower, predicted to be around 2.4 kcal/mol at the MP2 level. nih.govacs.org

These findings suggest that this compound would also have distinct, stable conformers. The presence of the two methyl groups on the phenyl ring would likely introduce additional steric hindrance, potentially raising the rotational barrier around the N-C(aryl) bond compared to unsubstituted phenylurea and influencing the preferred orientation of the ring relative to the urea plane. A PES scan would be essential to identify the global minimum energy conformer and the energy barriers separating different stable forms.

Table 2: Calculated Rotational Barriers for Phenylurea (Analogue for this compound) Data from studies on phenylurea, used here as a close analogue. nih.govacs.org

| Rotation Axis | Computational Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| C(sp²)-N Bond | B3LYP/MP2 | 8.6 - 9.4 |

| N-C(aryl) Bond | MP2 | 2.4 |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). AIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

The most important of these for chemical bonding is the Bond Critical Point (BCP), which is a saddle point in the electron density located along the path of maximum density between two bonded atoms (the bond path). The properties of the electron density at the BCP offer profound insights into the nature of the chemical bond:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

An AIM analysis of this compound would characterize every bond in the molecule, distinguishing the covalent C-C, C-H, C-N, and C=O bonds from potential weaker intramolecular interactions, such as hydrogen bonds.

Theoretical Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, theoretical models can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, theoretical modeling could investigate various potential reactions. For example, it could be used to study its synthesis, such as the reaction between 2,5-dimethylphenyl isocyanate and ammonia (B1221849), or its decomposition pathways. Studies on related urea systems have explored base-catalyzed condensation reactions and thermal decomposition. For instance, theoretical investigations into urea-formaldehyde reactions have identified E1cb (unimolecular elimination of conjugate base) mechanisms with calculated potential energy barriers, demonstrating the feasibility of specific pathways. Such models could be applied to predict how this compound might react under different conditions, for instance, in its role as a ligand in catalysis or as a precursor in organic synthesis.

Comparison of Experimental and Theoretically Calculated Spectroscopic Parameters

A key validation of computational models is their ability to reproduce experimental data. Spectroscopic techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental fingerprints of a molecule's structure and bonding. DFT calculations can predict these spectroscopic properties with a high degree of accuracy.

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, calculated IR and Raman spectra would show characteristic peaks for the C=O stretch, N-H stretches and bends, and aromatic ring vibrations. Comparing the calculated spectrum to an experimental one allows for confident assignment of the observed bands. Typically, calculated harmonic frequencies are slightly higher than experimental ones, and a scaling factor is often applied to improve the correlation.

NMR Spectroscopy: Theoretical methods can also calculate NMR chemical shifts (δ) and coupling constants (J). By predicting the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule, computational models can generate a theoretical NMR spectrum. Comparing this with experimental results is crucial for confirming the molecular structure, especially for assigning specific signals to the correct atoms in complex molecules like this compound.

Discrepancies between calculated and experimental spectra can often be attributed to factors not included in the gas-phase calculation, such as solvent effects or intermolecular interactions (e.g., hydrogen bonding) in the solid state, providing further insight into the molecule's behavior in different environments. researchgate.net

Supramolecular Chemistry and Self Assembly of N 2,5 Dimethylphenyl Urea Derivatives

General Design Principles for Supramolecular Architectures Based on Urea (B33335) Moieties

The design of supramolecular architectures using urea moieties is fundamentally based on the strong and directional nature of the hydrogen bonds that the urea group can form. The two N-H groups of a urea molecule act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust, one-dimensional hydrogen-bonded tapes or chains, which are a common motif in the crystal structures of N,N'-disubstituted ureas.

Key design considerations include:

Substitution Pattern: The nature and position of substituents on the aryl rings significantly influence the self-assembly process. For a hypothetical (2,5-Dimethylphenyl)urea, the methyl groups at the 2 and 5 positions would introduce steric hindrance that could affect the planarity of the molecule and the geometry of the hydrogen bonding. This could potentially lead to twisted or helical supramolecular structures.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. Solvents that can compete for hydrogen bonding sites can disrupt the self-assembly of the urea molecules.

Hydrogen-Bonding Driven Self-Assembly Processes in Urea Derivatives

The self-assembly of urea derivatives is predominantly driven by the formation of intermolecular N-H···O=C hydrogen bonds. In many crystalline structures of N,N'-diaryl ureas, a characteristic α-network or "tape" motif is observed, where molecules are linked by bifurcated hydrogen bonds. However, the presence of electron-withdrawing or sterically bulky groups on the phenyl rings can alter this pattern, leading to different hydrogen-bonding synthons.

For this compound, the interplay between hydrogen bonding and π-π stacking interactions involving the aromatic rings would be a crucial factor in determining the final supramolecular structure. The methyl groups would influence the offset of the aromatic rings in a stacked arrangement.

Formation and Characterization of Supramolecular Gels and Low-Molecular-Weight Gelators (LMWGs)

Many urea derivatives are known to act as low-molecular-weight gelators (LMWGs), capable of forming supramolecular gels in organic solvents. This gelation occurs when the self-assembled fibrillar network (SAFIN) of the LMWG becomes entangled, immobilizing the solvent molecules.

The gelation ability of a urea derivative is highly dependent on its molecular structure. For a molecule like this compound to act as an LMWG, it would need to exhibit a balance between solubility in the hot solvent and insolubility upon cooling to allow for the formation of a stable fibrous network. The properties of such a hypothetical gel would be influenced by factors like the concentration of the gelator, the cooling rate, and the nature of the solvent. Characterization of such gels would typically involve techniques like scanning electron microscopy (SEM) to visualize the fibrillar network, and rheology to measure the mechanical properties of the gel.

Elucidation of Molecular to Nanoscopic Gelation Mechanisms and Kinetics

The mechanism of supramolecular gelation is a complex process that involves nucleation and growth. Initially, a few urea molecules self-assemble to form a nucleus. This is followed by an elongation phase where more molecules add to the nucleus to form one-dimensional fibers. These fibers then entangle to form the gel network.

The kinetics of this process can be studied using various techniques, including spectroscopy and microscopy. For instance, high-speed atomic force microscopy (HS-AFM) has been used to visualize the formation and growth of supramolecular fibers from urea derivatives in real-time. Such studies have revealed intermittent growth patterns and the presence of a lag phase before fiber formation, which is characteristic of a nucleation-dependent process. A statistical analysis of the concentration-dependent lag time can provide insights into the size of the nucleus.

Applications of Supramolecular Assemblies in Advanced Materials Science

The self-assembled structures of urea derivatives have found applications in various areas of materials science:

Environmental Remediation: Urea-based organogelators have been explored for the solidification of oil spills, facilitating their removal from water.

Drug Delivery: Supramolecular gels can be used to encapsulate and control the release of therapeutic agents.

Anion Recognition and Sensing: The hydrogen-bonding capabilities of the urea moiety make it an excellent receptor for anions. This has been utilized in the development of sensors for various anions.

Adhesive Materials: The dynamic and reversible nature of the hydrogen bonds in urea-based supramolecular polymers makes them suitable for creating self-healing and reversible adhesive materials.

While these applications are promising for urea derivatives in general, their specific realization with this compound would require dedicated research and development. Without specific experimental data, any discussion of the applications of this compound in these areas remains speculative.

Applications in Advanced Chemical Systems: Beyond Traditional Uses

N-(2,5-Dimethylphenyl)urea as an Organocatalyst in Asymmetric Synthesis

The urea (B33335) moiety, particularly when substituted with aryl groups like 2,5-dimethylphenyl, is a powerful motif in organocatalysis. These catalysts operate without metal centers, offering advantages in terms of cost, toxicity, and operational simplicity. The core of their catalytic activity lies in their ability to form specific, non-covalent interactions, primarily hydrogen bonds, to activate and orient substrates.

Hydrogen Bond Donor Activation Mechanisms

Urea-based organocatalysts function as hydrogen-bond donors. The two N-H protons of the urea group can form directional hydrogen bonds with electron-rich atoms (like oxygen or nitrogen) in a substrate. This interaction polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The dual hydrogen-bond donating capacity allows for a bidentate interaction, which can rigidly orient the substrate in the catalyst's chiral environment, thereby controlling the stereochemical outcome of the reaction. The electronic nature of the aryl substituents on the urea nitrogen atoms modulates the acidity of the N-H protons; electron-withdrawing groups enhance acidity and catalytic activity. u-tokyo.ac.jp

In many asymmetric reactions, the catalyst's urea moiety interacts with an electrophile, such as an imine or a carbonyl compound, activating it for attack by a nucleophile. researchgate.net For instance, in the addition of a nucleophile to an imine, the urea hydrogens bond to the imine nitrogen, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and facilitating the reaction. researchgate.net This non-covalent activation is a cornerstone of many organocatalytic transformations.

Catalytic Efficacy in Stereoselective Transformations (e.g., Aza-Henry, Mannich, Aldol (B89426) Reactions)

The (2,5-Dimethylphenyl)urea motif is integral to catalysts designed for various stereoselective reactions that form carbon-carbon bonds. While specific data for the parent compound is not always detailed, the efficacy of closely related chiral urea and thiourea (B124793) catalysts provides strong evidence of its potential.

Aza-Henry Reaction: This reaction involves the addition of a nitroalkane to an imine to form a β-nitroamine. Chiral thiourea catalysts, which are structurally analogous to ureas, have been shown to be highly effective. For example, novel bis-thiourea catalysts promote the reaction of N-Boc imines with nitroalkanes to yield β-nitroamines with high enantioselectivities. nih.gov The catalyst activates the imine through hydrogen bonding, while a basic moiety on the catalyst can deprotonate the nitroalkane, leading to a highly organized, stereochemistry-determining transition state. researchgate.netmdpi.com

Mannich Reaction: This reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. Urea and thiourea derivatives catalyze the enantioselective Mannich reaction between β-keto esters and N-Boc-protected imines under mild conditions. researchgate.netnih.govsemanticscholar.orgthaiscience.info The catalyst activates the imine for attack by the enolate of the β-keto ester. The stereochemical outcome is dictated by the chiral scaffold to which the urea group is attached.

Aldol Reaction: The aldol reaction creates a new carbon-carbon bond by coupling an enol or enolate with a carbonyl compound. Urea derivatives have been successfully used to catalyze the asymmetric aldol reaction of isatins with ketones, producing 3-alkyl-3-hydroxy-indolin-2-ones in good yields and high enantioselectivities. nih.govnih.gov The urea moiety is believed to activate the isatin's carbonyl group toward nucleophilic attack from the ketone's enolate. nih.gov

The following table summarizes representative results for stereoselective transformations catalyzed by urea or thiourea derivatives, illustrating the general effectiveness of this catalytic motif.

| Reaction | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) |

| Aza-Henry | Chiral Thiourea | Isatin-derived ketimines, nitroalkanes | 92-99 | 78-99 nih.gov |

| Aldol | Urea Derivative | Isatins, ketones | 70-94 | up to 87 nih.gov |

| Mannich | Thiourea-based | Silyl ketene (B1206846) acetals, N-Boc aldimines | up to 98 | up to 98 figshare.com |

Design Principles for Chiral Organocatalysts Incorporating Dimethylphenylurea Moieties

The design of effective chiral organocatalysts based on the dimethylphenylurea scaffold follows several key principles:

Chiral Scaffold Integration: The achiral this compound unit must be attached to a rigid chiral backbone. Common scaffolds include cinchona alkaloids, BINAM (1,1'-Binaphthyl-2,2'-diamine), and amino acids. nih.govnih.gov This scaffold creates a well-defined chiral pocket around the catalytically active urea group.

Bifunctionality: Many highly effective catalysts are bifunctional. They contain not only the hydrogen-bond-donating urea group to activate the electrophile but also a basic site (e.g., a tertiary amine) to deprotonate the nucleophile. This dual activation brings both reactants into close proximity within a chiral environment, enhancing both reactivity and stereoselectivity.

Modulation of Acidity and Sterics: The substituents on the phenyl ring of the urea influence the catalyst's properties. The dimethyl substitution pattern affects the electronic properties and provides steric bulk, which can be crucial for creating a selective binding pocket and influencing the approach of the substrates.

Structural Rigidity: A rigid catalyst structure is essential to minimize conformational flexibility. This ensures that the substrates are held in a specific orientation during the key bond-forming step, leading to high levels of stereocontrol.

N-(2,5-Dimethylphenyl)urea in Ligand Design for Coordination Chemistry

Beyond organocatalysis, the urea functional group can act as a ligand for transition metals. N-Arylureas, including derivatives of this compound, have been investigated as ligands in palladium-catalyzed reactions. nih.gov Urea can coordinate to a metal center through either the oxygen or one of the nitrogen atoms. researchgate.net

In certain palladium-catalyzed heteroannulation reactions, N-arylureas have been shown to be effective ligands, outperforming traditional phosphine (B1218219) ligands for some substrates. nih.gov Under basic conditions, the urea can be deprotonated to form a ureate anion, which then coordinates to the palladium center. Experimental and computational studies suggest that monosubstituted ureas may bind in a monodentate fashion through the unsubstituted nitrogen atom. nih.gov This binding mode is relatively uncommon for metal-ureate complexes, which often coordinate through oxygen or in a bidentate N,O-fashion. nih.gov The use of sterically undemanding urea ligands like N-arylureas can be advantageous for reactions involving sterically hindered substrates. nih.gov

N-(2,5-Dimethylphenyl)urea as a Synthetic Scaffold for Novel Chemical Entities

The this compound structure serves as a valuable scaffold or starting point for the synthesis of more complex molecules with potential biological activity. The 2,5-dimethylphenyl moiety is a feature in various antimicrobial compounds. mdpi.com

Researchers have synthesized series of aminothiazole derivatives bearing an N-2,5-dimethylphenyl group, which have shown antimicrobial activity against multidrug-resistant Gram-positive pathogens. mdpi.comresearchgate.net In these designs, the dimethylphenylurea fragment is a core component that can be chemically modified to explore structure-activity relationships (SAR). For example, modifications to a carboxylic acid moiety attached to the core scaffold have been shown to influence the antimicrobial activity of the resulting compounds. mdpi.com Similarly, aryl urea scaffolds are being explored for the development of anticancer agents that can modulate the tumor microenvironment. mdpi.comnih.gov

Contribution to Functional Materials Development through Molecular Design

The strong hydrogen-bonding capability of the urea group makes it a key component in the design of functional materials, particularly supramolecular polymers and self-healing materials. The reversible nature of hydrogen bonds allows for the creation of materials that can repair themselves after damage.

While direct examples involving this compound are specific, the general principles apply. Polyurea materials, formed from the reaction of isocyanates and amines, are known for their robustness. Recently, it has been shown that the typically stable covalent urea bond can be made dynamic and reversible, for instance, through the mediation of zinc salts. rsc.org This allows for the development of self-healing and reprocessable polyurea materials. rsc.org

Furthermore, urea derivatives are used in the formation of polymer resins. For example, the condensation of 2,5-diformylfuran (a biomass-derived monomer) with urea produces crosslinked polymer resins. cnrs.frresearchgate.net The incorporation of substituted ureas like this compound into such polymer structures could be a strategy to tune the material's properties, such as thermal stability, solubility, and mechanical strength, by altering the intermolecular interactions and steric hindrance within the polymer network.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,5-Dimethylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via the reaction of 2,5-dimethylaniline with an isocyanate or carbamoyl chloride. A typical protocol involves dissolving 2,5-dimethylaniline in anhydrous dichloromethane under nitrogen, followed by dropwise addition of an isocyanate (e.g., phenyl isocyanate) at 0°C. The mixture is stirred for 12–24 hours, followed by purification via recrystallization or column chromatography. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using catalysts like triethylamine to enhance yield (70–85%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) resolves the molecular geometry, confirming the urea backbone and substituent positions. Space group assignments (e.g., monoclinic P2₁/c) and refinement with SHELXL (R1 < 0.05) ensure accuracy .

- Spectroscopy : H/C NMR identifies methyl group environments (δ 2.2–2.4 ppm for aromatic CH₃) and urea NH protons (δ 5.8–6.2 ppm). IR confirms urea C=O stretching (~1640 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) in this compound derivatives be resolved?

- Methodological Answer : For disordered structures, use SHELXL’s PART instruction to model overlapping atoms. Twinned data (e.g., pseudo-merohedral twinning) require integration with TWINABS and refinement using BASF parameters. High-resolution data (θ > 25°) and restraints on bond distances/angles improve convergence (SHELXL S < 1.1) .

Q. What experimental and computational approaches are used to analyze the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (IC₅₀) or receptor binding (Kd) using fluorescence polarization or surface plasmon resonance. Dose-response curves (0.1–100 µM) identify potency .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets). Ligand preparation includes protonation states (Epik, pH 7.4) and grid-box alignment to active sites .

Q. How can computational tools predict synthetic pathways and retrosynthetic routes for novel this compound analogs?

- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) prioritize routes based on reaction templates and precursor availability. For example, retrosynthetic decomposition identifies 2,5-dimethylaniline and substituted isocyanates as key fragments. Quantum mechanical calculations (DFT, B3LYP/6-31G*) assess feasibility by evaluating transition-state energies (< 25 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.